molecular formula C7H11BrCl2N2 B6217429 [(5-bromopyridin-2-yl)methyl](methyl)amine dihydrochloride CAS No. 2742657-03-8

[(5-bromopyridin-2-yl)methyl](methyl)amine dihydrochloride

Cat. No.: B6217429
CAS No.: 2742657-03-8
M. Wt: 274
InChI Key:
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Description

(5-bromopyridin-2-yl)methylamine dihydrochloride is a chemical compound with the molecular formula C7H11BrCl2N2 and a molecular weight of 274.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromopyridin-2-yl)methylamine dihydrochloride typically involves the bromination of pyridine derivatives followed by amination. One common route involves the bromination of 2-methylpyridine to form 5-bromopyridine-2-methylamine, which is then methylated and converted to its dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-bromopyridin-2-yl)methylamine dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

(5-bromopyridin-2-yl)methylamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-bromopyridin-2-yl)methylamine dihydrochloride involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, depending on its specific application .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromopyridine: A brominated aromatic amine used in similar applications.

    5-Bromopyridine-3-carboxylic acid: Another brominated pyridine derivative with distinct properties.

    Methyl 5-bromopyridine-3-carboxylate: A methyl ester derivative used in organic synthesis.

Uniqueness

(5-bromopyridin-2-yl)methylamine dihydrochloride is unique due to its specific substitution pattern and the presence of both bromine and amine functional groups. This combination allows for versatile reactivity and a wide range of applications in different fields.

Properties

CAS No.

2742657-03-8

Molecular Formula

C7H11BrCl2N2

Molecular Weight

274

Purity

95

Origin of Product

United States

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